1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S754209
CAS No.
964-42-1
M.F
C16H12N2O2
M. Wt
264.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-diphenyl-1H-pyrazole-5-carboxylic acid

CAS Number

964-42-1

Product Name

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

2,5-diphenylpyrazole-3-carboxylic acid

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20)

InChI Key

QRARAAONIFSAIX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3

1,3-diphenyl-1H-pyrazole-5-carboxylic acid has the molecular formula C16H12N2O2 and a molecular weight of approximately 264.28 g/mol. It is characterized by a pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group. The compound is often studied for its potential pharmacological properties and is used in various synthetic applications .

There is no documented information regarding a specific mechanism of action for 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives, in general, have been explored for various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. However, the specific effects of this particular compound remain uninvestigated.

The chemical behavior of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid includes:

  • Acid-base reactions: The carboxylic acid group can donate a proton, making it useful in forming salts.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Condensation reactions: The compound can participate in condensation reactions to form more complex molecules.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Research indicates that 1,3-diphenyl-1H-pyrazole-5-carboxylic acid exhibits various biological activities:

  • Antimicrobial properties: It has shown effectiveness against certain bacterial strains.
  • Anti-inflammatory effects: Studies suggest potential use in reducing inflammation.
  • Anticancer activity: Preliminary research indicates that derivatives of this compound may inhibit cancer cell proliferation.

These activities highlight its potential as a lead compound for drug development .

Several methods are employed to synthesize 1,3-diphenyl-1H-pyrazole-5-carboxylic acid:

  • Cyclization reactions: The compound can be synthesized through the cyclization of appropriate hydrazones or hydrazines with α,β-unsaturated carbonyl compounds.
  • Multi-step synthesis: A more complex approach involves multiple steps starting from simpler aromatic compounds to introduce the pyrazole structure and the carboxylic acid group.

These methods allow for the production of the compound with varying degrees of purity and yield .

1,3-diphenyl-1H-pyrazole-5-carboxylic acid finds applications in several fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting inflammation and cancer.
  • Agricultural chemistry: The compound may be useful in developing agrochemicals with specific biological activity.
  • Material science: Its derivatives can be utilized in creating advanced materials due to their unique electronic properties.

These applications demonstrate its versatility across different industries .

Interaction studies involving 1,3-diphenyl-1H-pyrazole-5-carboxylic acid focus on its binding affinity with various biological targets:

  • Protein-ligand interactions: Investigating how this compound interacts with enzymes or receptors can provide insights into its mechanism of action.
  • Molecular docking studies: Computational methods are often employed to predict how well the compound binds to specific targets, which aids in drug design.

Such studies are crucial for understanding its potential therapeutic uses and optimizing its efficacy .

Several compounds share structural similarities with 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(4-methylphenyl)-5-(4-nitrophenyl)-1H-pyrazoleContains methyl and nitro groups on phenyl ringsEnhanced electron-withdrawing properties
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazoleHydroxy and methoxy substitutionsPotentially increased solubility
4-(trifluoromethyl)-1H-pyrazoleContains trifluoromethyl groupNotable for its high lipophilicity

The uniqueness of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid lies in its dual phenyl substitution combined with a carboxylic acid functionality, which enhances its reactivity and potential biological interactions compared to these similar compounds.

XLogP3

3.4

Wikipedia

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types